Methyl 5-((3-chlorobenzyl)amino)picolinate
Overview
Description
Methyl 5-((3-chlorobenzyl)amino)picolinate is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 3-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chlorobenzyl)amino)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-chlorobenzylamine.
Esterification: Picolinic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl picolinate.
Amidation: The methyl picolinate is then reacted with 3-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-chlorobenzyl)amino)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the removal of the chlorine atom or reduction of the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms such as alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((3-chlorobenzyl)amino)picolinate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which Methyl 5-((3-chlorobenzyl)amino)picolinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminopicolinate: Similar structure but lacks the 3-chlorobenzyl group.
3-Chlorobenzylamine: Contains the 3-chlorobenzyl group but lacks the picolinate moiety.
Picolinic Acid: The parent compound without esterification or substitution.
Uniqueness
Methyl 5-((3-chlorobenzyl)amino)picolinate is unique due to the combination of the picolinate ester and the 3-chlorobenzylamine moiety, which imparts specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
IUPAC Name |
methyl 5-[(3-chlorophenyl)methylamino]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-14(18)13-6-5-12(9-17-13)16-8-10-3-2-4-11(15)7-10/h2-7,9,16H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKVNGTBRRHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)NCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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